
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring. It has been found to have various biochemical and physiological effects that make it a potential candidate for medical and pharmaceutical applications.
作用機序
The mechanism of action of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress. It has also been found to regulate the expression of various genes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been found to have various biochemical and physiological effects. It has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential applications in the field of medicinal chemistry. It has been found to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-. One area of research is in the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is in the exploration of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can be achieved through several methods. One of the most common methods is the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and pyridine-2-carboxaldehyde in the presence of a suitable catalyst. Another method involves the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and 2-chloropyridine in the presence of a base.
科学的研究の応用
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has been found to have significant anti-inflammatory and antioxidant properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
122027-55-8 |
|---|---|
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC名 |
2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19) |
InChIキー |
LSWUZXAGBNEFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
同義語 |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



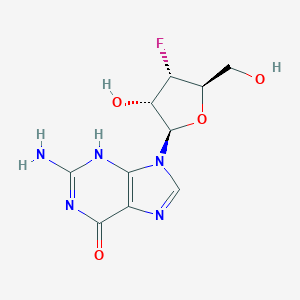
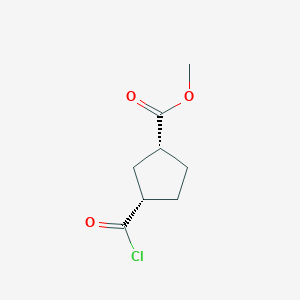
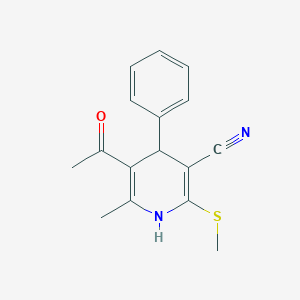
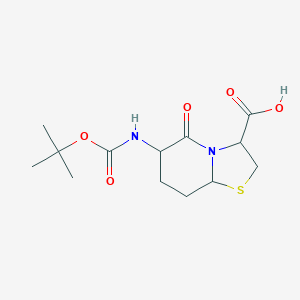


![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
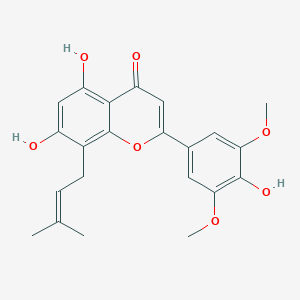



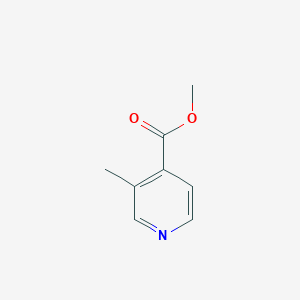
![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)